![molecular formula C11H10BrN3O4 B1316650 Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-73-2](/img/structure/B1316650.png)

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H10BrN3O4 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues, which includes “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate”, has been developed using a microwave-assisted one-pot Ugi-type multi-component reaction . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

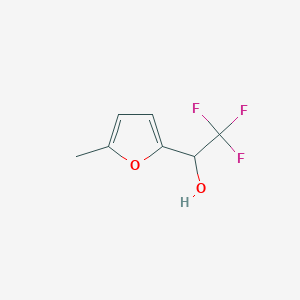

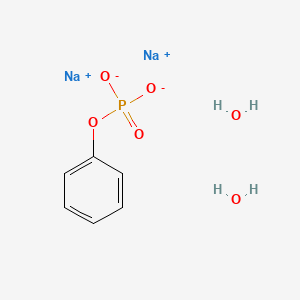

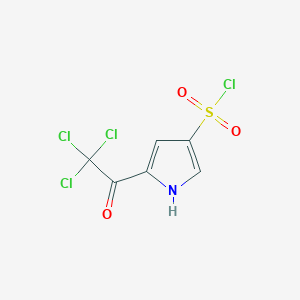

Molecular Structure Analysis

The molecular structure of “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” consists of a fused bicyclic 5,6 heterocycle . The average mass of the molecule is 328.119 Da and the monoisotopic mass is 326.985474 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” are not detailed in the search results, imidazo[1,2-a]pyridine analogues have been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” include a molecular formula of C11H10BrN3O4 and a molecular weight of 328.11900 .

科学的研究の応用

Synthesis and Potential Biological Activity

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a key compound used in the synthesis of novel heterocyclic compounds with potential biological activities. One study explored its use in the synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones, highlighting its role as a synthon for building fused triazines with potential biological activity. This process involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by reduction and further chemical reactions to yield the desired products (Zamora et al., 2004).

Anti-Hepatitis B Virus Activity

Another significant application of derivatives of this chemical compound is in the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, which have been evaluated for their anti-hepatitis B virus (HBV) activity. This research identified compounds with high efficacy in inhibiting the replication of HBV DNA, marking an important step towards developing new antiviral drugs (Chen et al., 2011).

Catalytic Activity in Oxidation Reactions

The imidazolo[1,2-a]pyridine derivatives, including compounds similar in structure to Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate, have been investigated for their catalytic activities. They were found effective in catalyzing the oxidation of catechol to o-quinone, with the rate of oxidation influenced by the nature of the ligand, transition metals, ion salts, and the concentration of the complex. This application demonstrates the compound's potential in industrial and environmental chemistry applications (Saddik et al., 2012).

将来の方向性

Imidazo[1,2-a]pyridine analogues, including “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new drugs using these compounds, particularly for the treatment of tuberculosis . This represents a promising future direction for the use of these compounds.

作用機序

Target of Action

Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been studied for their anti-proliferative activity againstS. pneumoniae .

Mode of Action

Biochemical Pathways

pneumoniae , suggesting that they may interfere with bacterial growth and proliferation pathways.

Pharmacokinetics

A compound with a similar imidazo[1,2-a]pyridine core, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

pneumoniae , suggesting that they may inhibit bacterial growth and proliferation.

Action Environment

It’s known that the efficacy of similar compounds can vary depending on the specific conditions of the environment .

特性

IUPAC Name |

ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAZXCGDXQOPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563689 |

Source

|

| Record name | Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

132272-73-2 |

Source

|

| Record name | Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)